2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique combination of fluorinated cyclobutane, triazolo-pyridazine, and octahydropyrrolo-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated cyclobutane derivative, followed by the construction of the triazolo-pyridazine ring system. The final step involves the formation of the octahydropyrrolo-pyrrole ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolo ring system and have similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature the triazolo ring and are studied for their anticancer properties.
Fluorinated Cyclobutane Derivatives: These compounds share the fluorinated cyclobutane moiety and are used in various chemical and pharmaceutical applications.
Uniqueness
2-(3,3-Difluorocyclobutanecarbonyl)-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of fluorinated cyclobutane, triazolo-pyridazine, and octahydropyrrolo-pyrrole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H22F2N6O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H22F2N6O/c1-2-14-21-22-15-3-4-16(23-26(14)15)24-7-12-9-25(10-13(12)8-24)17(27)11-5-18(19,20)6-11/h3-4,11-13H,2,5-10H2,1H3 |
InChI Key |
OBWKIKSXHFITSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CC(C5)(F)F |
Origin of Product |
United States |
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